PROTAC METTL3-14 degrader 1

PROTAC METTL3 DC50

PROTAC METTL3-14 degrader 1 (compound is a proteolysis-targeting chimera that recruits the VHL E3 ligase to catalyze ubiquitination and degradation of the METTL3–METTL14 complex. In MOLM-13 acute myeloid leukemia cells, it achieves ≥50% degradation of METTL3 and/or METTL14 at a concentration of 2 μM.

Molecular Formula C51H66F2N12O6
Molecular Weight 981.1 g/mol
Cat. No. B12362192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC METTL3-14 degrader 1
Molecular FormulaC51H66F2N12O6
Molecular Weight981.1 g/mol
Structural Identifiers
SMILESCC1(CCN(CC1)CC2=CC(=C(C=C2F)N3CC(=O)NC4(C3)CCN(CC4)C5=NC=NC(=C5)NCCN6CCN(CC6)C(=O)CCCCCNC7=CC=CC8=C7C(=O)N(C8=O)C9CCC(=O)NC9=O)F)C
InChIInChI=1S/C51H66F2N12O6/c1-50(2)12-18-61(19-13-50)30-34-27-37(53)40(28-36(34)52)64-31-44(67)59-51(32-64)14-20-62(21-15-51)42-29-41(56-33-57-42)55-17-22-60-23-25-63(26-24-60)45(68)9-4-3-5-16-54-38-8-6-7-35-46(38)49(71)65(48(35)70)39-10-11-43(66)58-47(39)69/h6-8,27-29,33,39,54H,3-5,9-26,30-32H2,1-2H3,(H,59,67)(H,55,56,57)(H,58,66,69)
InChIKeyJOGQMYZIGVVNLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

PROTAC METTL3-14 Degrader 1: A VHL-Based Degrader for Acute Myeloid Leukemia Research


PROTAC METTL3-14 degrader 1 (compound 30) is a proteolysis-targeting chimera that recruits the VHL E3 ligase to catalyze ubiquitination and degradation of the METTL3–METTL14 complex. In MOLM-13 acute myeloid leukemia cells, it achieves ≥50% degradation of METTL3 and/or METTL14 at a concentration of 2 μM [1]. Its molecular formula is C51H66F2N12O6 with a molecular weight of 981.14 g/mol .

Why Generic Substitution Fails: Structural and Functional Heterogeneity Among METTL3–METTL14 Degraders


METTL3–METTL14 PROTACs are not interchangeable due to marked differences in degradation potency, subunit selectivity, and cellular anti-proliferative efficacy. Degradation efficiency depends critically on the choice of E3 ligase recruiter, linker composition, and warhead exit vector. For example, CRBN-recruiting PROTACs exhibit distinct degradation kinetics and selectivity profiles compared to VHL-based degraders [1]. Furthermore, degradation potency does not always correlate with anti-proliferative activity, as evidenced by compounds with similar DC50 values but divergent effects on m6A levels and cell viability [2].

PROTAC METTL3-14 Degrader 1: Quantitative Differentiation Against Key Comparators


Degradation Potency: DC50 Values of PROTAC METTL3-14 Degrader 1 vs. WD6305, AF151, and 4j

PROTAC METTL3-14 degrader 1 (KH12) achieves a METTL3 degradation DC50 of 220 nM in MOLM-13 cells. This potency is intermediate among VHL-based degraders, being 1.6-fold less potent than WD6305 (DC50 140 nM) but 1.9-fold more potent than AF151 (DC50 430 nM) [1] and 2-fold more potent than 4j (DC50 440 nM in MV4.11 cells) [2].

PROTAC METTL3 DC50 Degradation Potency

METTL3 vs. METTL14 Degradation Selectivity: KH12 Exhibits Balanced Dual Degradation

PROTAC METTL3-14 degrader 1 (KH12) demonstrates balanced degradation of both METTL3 and METTL14, achieving >80% degradation of METTL3 at 1 μM and comparable reduction in METTL14 levels [1]. In contrast, the CRBN-recruiting PROTAC 4j shows marked selectivity for METTL14 (DC50 130 nM) over METTL3 (DC50 440 nM) in MV4.11 cells [2].

PROTAC METTL3 METTL14 Selectivity

Anti-Proliferative Efficacy: KH12 Surpasses Catalytic Inhibitors in Gastric Cancer Models

In gastric cancer cell lines, KH12 suppresses growth significantly (e.g., >50% inhibition at 1 μM in MKN45 cells), whereas the catalytic inhibitor STM2457 shows minimal effect (<10% inhibition at the same concentration) [1]. This demonstrates that degradation of METTL3 circumvents resistance mechanisms that limit inhibitor efficacy.

Anti-Proliferative Gastric Cancer METTL3 Degrader

Mechanism of Action: Degradation vs. Catalytic Inhibition

PROTAC METTL3-14 degrader 1 acts via a catalytic degradation mechanism, achieving >80% depletion of METTL3 protein at 1 μM [1]. In contrast, the potent inhibitor UZH2 (IC50 5 nM) only blocks methyltransferase activity without affecting protein levels . Degradation removes both catalytic and scaffolding functions of METTL3, which is critical in cancers where non-catalytic roles drive tumorigenesis.

PROTAC Degrader Inhibitor Mechanism

Ternary Complex Formation: VHL-Based Degraders Show Higher Affinity Than CRBN-Based Degraders

VHL-based PROTACs, including KH12, generally exhibit higher affinity for METTL3 compared to CRBN-based PROTACs [1]. While the parent inhibitor STM2457 has a KD of 1.4 nM, first-generation VHL PROTACs like KH12 have lower affinities but compensate through catalytic degradation. This class-level difference informs selection of appropriate E3 ligase for desired degradation kinetics.

Ternary Complex VHL CRBN Binding Affinity

Optimal Use Cases for PROTAC METTL3-14 Degrader 1 Based on Quantitative Differentiation


Investigating m6A-Independent Oncogenic Functions of METTL3 in Gastric Cancer

KH12 uniquely suppresses gastric cancer cell growth (>50% at 1 μM in MKN45 cells), whereas catalytic inhibitors like STM2457 are ineffective (<10% inhibition) [1]. This makes KH12 the degrader of choice for studying non-catalytic roles of METTL3 in gastric tumorigenesis.

Comparative Studies of VHL-Based vs. CRBN-Based METTL3 Degraders

KH12 serves as a representative VHL-based METTL3 degrader with balanced METTL3/14 degradation (DC50 220 nM) , enabling direct comparison with CRBN-based degraders like 4j (selective for METTL14) [2] to dissect E3 ligase-dependent degradation mechanisms.

Acute Myeloid Leukemia (AML) Cell Differentiation Studies

KH12 reverses differentiation and possesses anti-proliferative effects surpassing small molecule inhibitors in MOLM-13 AML cells . It is ideal for experiments requiring robust METTL3 degradation to study differentiation blockade in AML.

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